molecular formula C24H27ClFN3O3S B2604722 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 892776-09-9

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B2604722
CAS No.: 892776-09-9
M. Wt: 492.01
InChI Key: NODULDRTWRSEKK-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorophenyl sulfonyl group, an ethyl group, a fluoro group, and a propylpiperazinyl group. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides under basic conditions.

    Alkylation: The ethyl and propyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

    Piperazine ring formation: The final step involves the formation of the piperazine ring through a cyclization reaction.

Industrial production methods may involve optimizing these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and chloro positions, using nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, leading to the inhibition of DNA replication and cell division. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

3-((4-chlorophenyl)sulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Ciprofloxacin: An antibiotic with a fluoroquinolone structure, used to treat bacterial infections.

    Quinidine: An antiarrhythmic agent with a quinoline core, used to treat heart arrhythmias.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-3-9-27-10-12-29(13-11-27)22-15-21-19(14-20(22)26)24(30)23(16-28(21)4-2)33(31,32)18-7-5-17(25)6-8-18/h5-8,14-16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODULDRTWRSEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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